

In Vivo Efficacy Testing of Mutant IDH1 Inhibitors: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Mutant IDH1-IN-1	
Cat. No.:	B10764545	Get Quote

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Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG competitively inhibits α -ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis.

Mutant IDH1-IN-1 is a potent and selective inhibitor of the mutant IDH1 enzyme. In vitro studies have demonstrated its activity against the R132H and R132C variants of mutant IDH1. This document provides an overview of the mechanism of action of mutant IDH1 inhibitors and detailed protocols for evaluating their in vivo efficacy, using a representative inhibitor with publicly available data as a model.

Note: As of the last update, specific in vivo efficacy, pharmacokinetic, and dosing data for **Mutant IDH1-IN-1** are not publicly available. Therefore, the following protocols and data tables are presented using the well-characterized mutant IDH1 inhibitor, AGI-5198, as an illustrative example to guide the experimental design for similar compounds.

Mechanism of Action

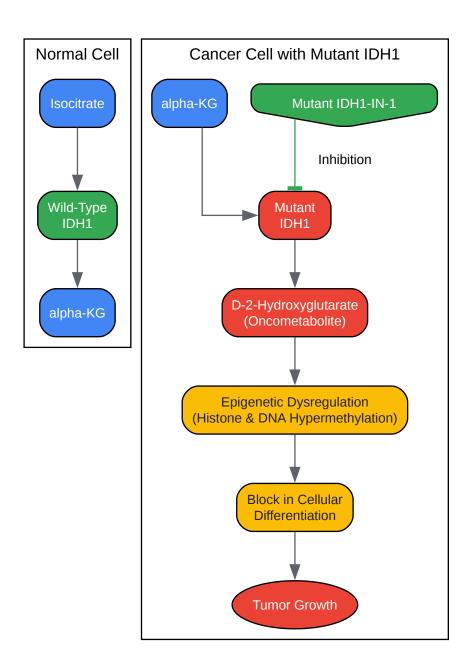




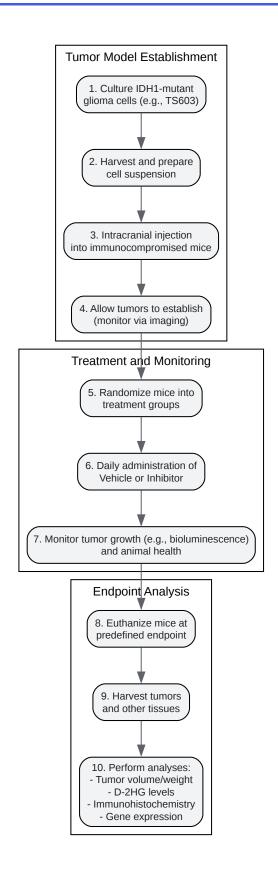


Mutant IDH1 converts α -ketoglutarate (α -KG) to D-2HG. Inhibitors like **Mutant IDH1-IN-1** are designed to specifically bind to the mutated enzyme, blocking its catalytic activity and thereby reducing the intracellular levels of D-2HG. The intended therapeutic effect is the restoration of normal cellular differentiation and inhibition of tumor growth.









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